molecular formula C24H17FN2O3 B11120482 1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11120482
M. Wt: 400.4 g/mol
InChI Key: HNGRPAKDSOUZLR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a fluorophenyl group, a methylpyridinyl group, and a chromeno-pyrrole-dione framework. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the core pyrrole structure. One common method involves the condensation of a substituted amine with a carboxylic acid derivative under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl and methylpyridinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H17FN2O3

Molecular Weight

400.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17FN2O3/c1-13-3-8-18-17(11-13)22(28)20-21(15-4-6-16(25)7-5-15)27(24(29)23(20)30-18)19-12-14(2)9-10-26-19/h3-12,21H,1-2H3

InChI Key

HNGRPAKDSOUZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)F

Origin of Product

United States

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